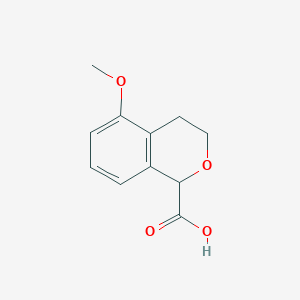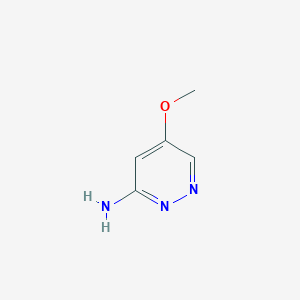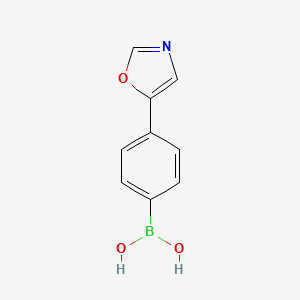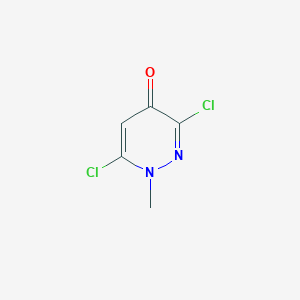
3,6-Dichloro-1-methylpyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-1-methylpyridazin-4-one is a chemical compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridazine ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1-methylpyridazin-4-one typically involves the chlorination of 4-methylpyridazine. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 6 positions of the pyridazine ring. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in an inert solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions: 3,6-Dichloro-1-methylpyridazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted pyridazines
- Carboxylic acids
- Dihydro derivatives
科学研究应用
3,6-Dichloro-1-methylpyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of 3,6-Dichloro-1-methylpyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 3,6-Dichloro-4-methylpyridazine
- 3,6-Dichloro-5-methylpyridazine
- 3,6-Dichloro-4-methyl-1,2-diazine
Comparison: 3,6-Dichloro-1-methylpyridazin-4-one is unique due to the presence of the carbonyl group at the 4-position, which imparts distinct reactivity compared to its analogs. This carbonyl group allows for additional chemical transformations, making it a valuable intermediate in organic synthesis. The presence of chlorine atoms enhances its electrophilic character, facilitating various substitution reactions.
属性
分子式 |
C5H4Cl2N2O |
|---|---|
分子量 |
179.00 g/mol |
IUPAC 名称 |
3,6-dichloro-1-methylpyridazin-4-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-4(6)2-3(10)5(7)8-9/h2H,1H3 |
InChI 键 |
ADOKJMLZOSVSEO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=O)C(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


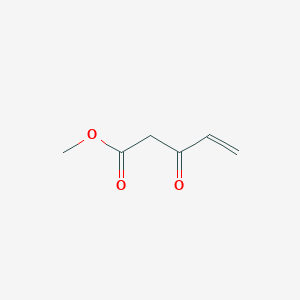

![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
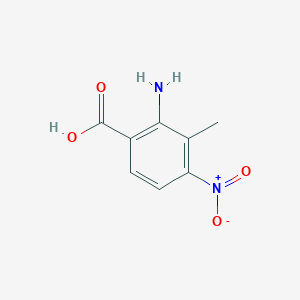

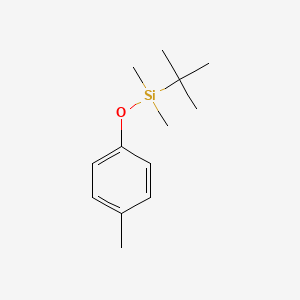
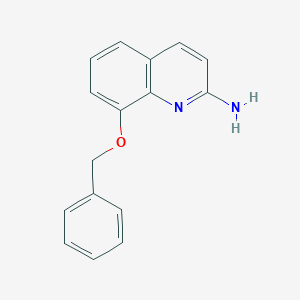

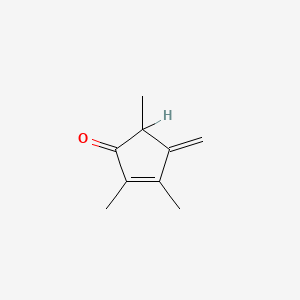
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
